molecular formula C11H14N2O B13978873 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol

1-Ethyl-6-methyl-1h-benzimidazole-2-methanol

Cat. No.: B13978873
M. Wt: 190.24 g/mol
InChI Key: SIXMMAJVYHDHKL-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1h-benzimidazole-2-methanol is a heterocyclic organic compound with a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The benzimidazole ring system is known for its biological activity and is a common scaffold in drug design.

Preparation Methods

The synthesis of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol typically involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 1,2-phenylenediamine with ethyl methyl ketone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote cyclization, forming the benzimidazole ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

1-Ethyl-6-methyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

1-Ethyl-6-methyl-1h-benzimidazole-2-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Ethyl-6-methyl-1h-benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(1-ethyl-6-methylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H14N2O/c1-3-13-10-6-8(2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3

InChI Key

SIXMMAJVYHDHKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)N=C1CO

Origin of Product

United States

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